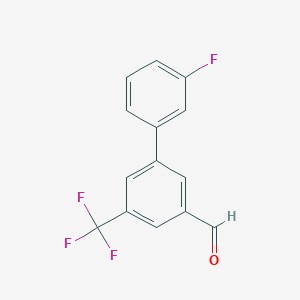
2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile is a thiophene derivative with a molecular formula of C10H12N2O2S2 and a molecular weight of 256.34 g/mol . Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
The synthesis of 2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile involves several key steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is widely used for the synthesis of aminothiophene derivatives. The reaction conditions typically involve the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours to ensure complete conversion of the starting materials .
Análisis De Reacciones Químicas
2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
Aplicaciones Científicas De Investigación
2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. In material science, thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they serve as corrosion inhibitors in industrial chemistry .
Mecanismo De Acción
The mechanism of action of 2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit key enzymes or proteins involved in cell proliferation and survival . The compound’s sulfonyl group can form strong interactions with target proteins, enhancing its binding affinity and specificity . Additionally, the presence of the amino and cyano groups allows for hydrogen bonding and other interactions that contribute to its biological activity .
Comparación Con Compuestos Similares
2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The unique combination of the cyclopropyl, ethylsulfonyl, and cyano groups in this compound distinguishes it from these compounds and contributes to its distinct biological activities .
Propiedades
Fórmula molecular |
C10H12N2O2S2 |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
2-amino-4-cyclopropyl-5-ethylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O2S2/c1-2-16(13,14)10-8(6-3-4-6)7(5-11)9(12)15-10/h6H,2-4,12H2,1H3 |
Clave InChI |
DLTJVSUTAUJFBP-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)
![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)






